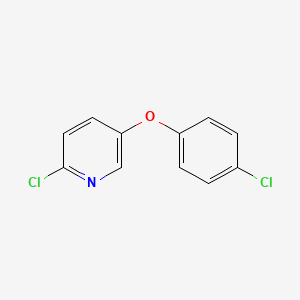

6-Chloro-3-(p-chlorophenoxy)pyridine

Description

Properties

Molecular Formula |

C11H7Cl2NO |

|---|---|

Molecular Weight |

240.08 g/mol |

IUPAC Name |

2-chloro-5-(4-chlorophenoxy)pyridine |

InChI |

InChI=1S/C11H7Cl2NO/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H |

InChI Key |

FEKAXCSBZQRANH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=CN=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and similarities between 6-Chloro-3-(p-chlorophenoxy)pyridine and related compounds:

*Calculated based on molecular formula.

†Estimated based on analog data.

Key Research Findings

- Substituent Position Matters: Meta-substituted chlorophenoxy groups (e.g., C4/C12 in ) show fungicidal activity, but para-substitution (as in the target compound) could optimize steric interactions for other targets .

- Electron-Withdrawing Groups Enhance Stability: Trifluoromethyl and chloro substituents (e.g., Compound 33) improve metabolic stability compared to non-halogenated analogs .

- Amino vs. Phenoxy Groups: 6-Chloro-3-aminopyridine’s amino group enables hydrogen bonding in drug intermediates, whereas the target compound’s phenoxy group prioritizes hydrophobic binding .

Preparation Methods

Reaction Conditions and Optimization

-

Substrates : 3-Bromopyridine and p-chlorophenol.

-

Base : Potassium phosphate (K₃PO₄) enhances nucleophilicity of the phenoxide ion.

-

Solvent : Dimethyl sulfoxide (DMSO) facilitates polar aprotic conditions.

Table 1 : Coupling Efficiency Under Varied Conditions (Adapted from)

| Temperature (°C) | Time (h) | Molar Ratio (Pyridine:Bromide) | Yield (%) |

|---|---|---|---|

| 80 | 24 | 1:1 | 77 |

| 100 | 16 | 1:1 | 91.9 |

| 120 | 16 | 1:2 | 95 |

Key findings:

Mechanistic Insights

The reaction proceeds via an SNAr mechanism, where the phenoxide ion attacks the electron-deficient pyridine ring at the 3-position. DMSO stabilizes the transition state, while K₃PO₄ deprotonates p-chlorophenol.

Regioselective C–H Chlorination at the 6-Position

After forming 3-(p-chlorophenoxy)pyridine, introducing chlorine at the 6-position requires precise regiocontrol. Source reports palladium-catalyzed C–H chlorination using N-chlorosuccinimide (NCS).

Catalytic System and Conditions

-

Catalyst : Palladium acetate (Pd(OAc)₂, 10 mol%).

-

Chlorinating Agent : NCS (2–3 equivalents).

-

Solvent : Dichloroethane (DCE) or dimethylformamide (DMF).

Table 2 : Chlorination Yields for Pyridine Derivatives (Adapted from)

| Substrate | Position Chlorinated | Yield (%) |

|---|---|---|

| 3-Phenoxypyridine | 6 | 85 |

| 3-(4-MeO-phenoxy)pyridine | 6 | 92 |

| 3-(4-NO₂-phenoxy)pyridine | 6 | 68 |

Key findings:

Mechanistic Pathway

The reaction involves:

-

C–H Activation : Pd(OAc)₂ coordinates to the pyridine’s nitrogen, facilitating ortho C–H bond cleavage.

-

Oxidative Addition : NCS oxidizes Pd(II) to Pd(IV), inserting chlorine.

-

Reductive Elimination : Pd(IV) reverts to Pd(II), releasing the chlorinated product.

Alternative Synthetic Routes

Direct Coupling of Pre-chlorinated Pyridine

An alternative approach uses 6-chloro-3-hydroxypyridine, which is coupled with p-chlorophenyl bromide. However, the limited commercial availability of 6-chloro-3-hydroxypyridine makes this route less practical.

One-Pot Sequential Functionalization

Critical Analysis of Methodologies

Yield vs. Selectivity Trade-offs

Solvent and Base Selection

-

DMSO outperforms DMF in coupling reactions due to superior stabilization of intermediates.

-

Potassium phosphate offers milder basicity compared to NaH, reducing side reactions.

Industrial-Scale Considerations

Cost Efficiency

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-3-(p-chlorophenoxy)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 6-chloro-3-hydroxypyridine reacts with p-chlorophenol derivatives under alkaline conditions (e.g., NaOH in dichloromethane). Key parameters include temperature control (50–70°C) to prevent side reactions and the use of phase-transfer catalysts to enhance reactivity. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane mixtures . Variations in solvent polarity and base strength may affect yields (reported 70–84% in analogous pyridine syntheses) .

Q. How can structural characterization be reliably performed for this compound?

- Methodological Answer : Combine spectral techniques:

- 1H/13C NMR : Look for aromatic proton signals near δ 7.9–8.7 ppm (pyridine ring) and δ 6.4–7.2 ppm (phenoxy substituents). Chlorine atoms induce deshielding in adjacent carbons (e.g., C-6 at ~137 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C11H7Cl2N2O: 271.9942; observed 271.9945) .

- X-ray crystallography : Resolve π-stacking interactions between pyridine and phenoxy groups, if crystalline .

Q. What are the stability considerations for this compound under storage?

- Methodological Answer : The compound is light-sensitive and prone to hydrolysis at the chloro-pyridine moiety. Store in amber vials under inert gas (N2/Ar) at –20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) for hydrolyzed byproducts (e.g., 3-(p-chlorophenoxy)pyridinol) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹¹C or ¹⁸F) be incorporated for neuroimaging applications?

- Methodological Answer : For positron emission tomography (PET), introduce ¹¹C via in situ methylation of precursors (e.g., 6-chloro-3-(p-chlorophenoxy)-5-vinylpyridine) using [¹¹C]CH3I. Optimize reaction time (<5 min) and purify via semi-preparative HPLC (radiochemical purity >95%) . For ¹⁸F labeling, use nucleophilic substitution on a nitro precursor with K¹⁸F/kryptofix complex (60°C, 10 min) .

Q. How do electronic effects of substituents influence binding affinity to nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer :

- Computational modeling : Perform density functional theory (DFT) to calculate charge distribution. The p-chlorophenoxy group enhances lipophilicity (logP ~2.8), promoting blood-brain barrier penetration .

- In vitro assays : Compare IC50 values using [³H]epibatidine binding in rat cortical membranes. Replace chlorine with electron-withdrawing groups (e.g., -CF3) to assess affinity changes .

Q. How to resolve contradictory data in reaction mechanisms involving competing substitution pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.